

Application Notes and Protocols for Diglycolic Acid-d4 in Metabolomics Research

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Compound of Interest

Compound Name: Diglycolic acid-d4

Cat. No.: B15088418

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Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that is the primary toxic metabolite of diethylene glycol (DEG), an industrial solvent implicated in mass poisonings.[1][2][3] The quantification of DGA in biological matrices is critical for toxicological assessment and understanding its mechanism of injury, which involves mitochondrial dysfunction.[3] In the context of metabolomics, accurately measuring low-molecular-weight compounds like DGA requires robust and precise analytical methods.

The gold standard for quantitative analysis in mass spectrometry is the stable isotope dilution (SID) method.[4][5] **Diglycolic acid-d4** (DGA-d4) is the deuterated stable isotope-labeled analog of DGA.[6] Its near-identical chemical and physical properties to the endogenous compound, but distinct mass, make it an ideal internal standard (IS).[5][7] By spiking DGA-d4 into a sample at a known concentration early in the workflow, it co-extracts with the unlabeled DGA and experiences similar matrix effects and ionization suppression or enhancement during LC-MS/MS analysis.[8][9] This allows for the correction of analytical variability, leading to highly accurate and precise quantification of DGA.[8][10]

This document provides detailed protocols and application notes for the use of **Diglycolic acid-d4** as an internal standard for the quantitative analysis of diglycolic acid in biological samples within a metabolomics research framework.

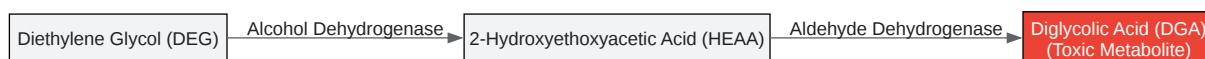
Applications in Metabolomics

The primary application of **Diglycolic acid-d4** is in targeted metabolomics for the precise quantification of diglycolic acid. This is crucial in several research areas:

- **Toxicology and Exposure Biomarker Discovery:** In studies assessing exposure to diethylene glycol from environmental or commercial sources, DGA is a key biomarker.[2][11] Using DGA-d4 as an internal standard allows for the reliable measurement of DGA concentrations in urine and plasma, providing a clear indication of exposure and enabling correlation with toxicological outcomes.
- **Clinical Research:** In cases of suspected DEG poisoning, rapid and accurate quantification of DGA is essential. The methods described here can be adapted for clinical research settings to understand the toxicokinetics of DGA.[11]
- **Metabolic Pathway Analysis:** While DGA is primarily studied as a xenobiotic metabolite, the accurate quantification of dicarboxylic acids is relevant to studies of endogenous metabolic pathways, such as fatty acid ω -oxidation.[10] Methodologies developed for DGA can serve as a template for the analysis of other dicarboxylic acids that may be potential biomarkers for metabolic disorders.

Metabolic Pathway of Diethylene Glycol

Diglycolic acid is not an endogenous metabolite in humans but is formed through the oxidation of diethylene glycol. The pathway is a critical consideration in toxicological studies.



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Caption: Metabolic conversion of Diethylene Glycol to Diglycolic Acid.

Experimental Protocols

The following protocol describes a method for the quantification of diglycolic acid in human plasma using **Diglycolic acid-d4** as an internal standard, followed by LC-MS/MS analysis. This

method is analogous to established protocols for other dicarboxylic acids.[\[10\]](#)[\[12\]](#)

1. Materials and Reagents

- Diglycolic acid (DGA) standard
- **Diglycolic acid-d4** (DGA-d4)[\[6\]](#)[\[13\]](#)
- Human plasma (or other biological matrix)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Centrifuge

2. Preparation of Standard and Internal Standard Solutions

- DGA Stock Solution (1 mg/mL): Accurately weigh and dissolve DGA in methanol.
- DGA-d4 Internal Standard (IS) Working Solution (1 µg/mL): Prepare by diluting a stock solution of DGA-d4 in methanol/water (50:50, v/v).
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the DGA stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to cover the desired concentration range.

3. Sample Preparation: Protein Precipitation

- Thaw plasma samples on ice.[\[10\]](#)

- Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).
- Add 100 μ L of plasma to the corresponding tube.
- Spike 10 μ L of the DGA-d4 IS working solution (1 μ g/mL) into each tube.
- Vortex briefly for 10 seconds.[\[10\]](#)
- Add 400 μ L of ice-cold acetonitrile to each tube to precipitate proteins.[\[10\]](#)
- Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to enhance protein precipitation.[\[10\]](#)
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[\[10\]](#)
- Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis The following are recommended starting conditions and can be optimized for specific instrumentation.

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).[\[10\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[10\]](#)[\[14\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[10\]](#)[\[14\]](#)
- Flow Rate: 0.3 mL/min.[\[10\]](#)
- Injection Volume: 5 μ L.[\[10\]](#)
- Column Temperature: 40°C.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
5.0	95
7.0	95
7.1	5

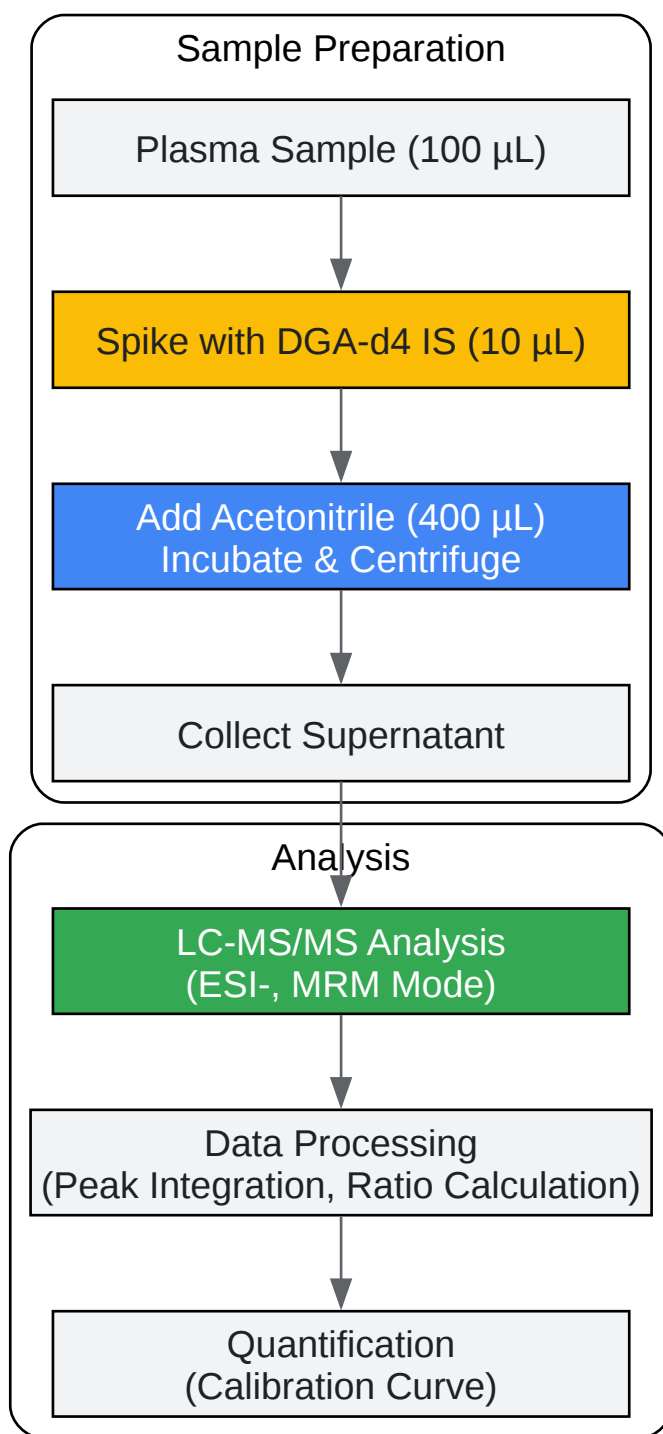
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- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical): These should be optimized by infusing pure standards.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Diglycolic Acid	133.0	73.0	15

| Diglycolic Acid-d4 | 137.0 | 76.0 | 15 |

Experimental Workflow Diagram



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Caption: Workflow for DGA quantification using DGA-d4 internal standard.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables are examples for summarizing calibration curve data and method validation parameters.

Table 1: Example Calibration Curve Data for Diglycolic Acid

Standard Concentration (ng/mL)	Analyte Peak Area	IS Peak Area	Peak Area Ratio (Analyte/IS)
5	1,250	50,500	0.025
10	2,550	51,000	0.050
50	12,600	50,800	0.248
100	25,100	50,200	0.500
500	125,800	50,300	2.501
1000	252,000	50,400	5.000

| Linearity (R^2) | \multicolumn{3}{c}{> 0.995} |

Table 2: Example Method Validation Summary

Parameter	Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
LLOQ	5	98.5	8.5
Low QC	15	101.2	6.2
Mid QC	250	99.8	4.5
High QC	750	102.5	3.8
ULOQ	1000	101.9	4.1

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.[\[10\]](#)

Conclusion

Diglycolic acid-d4 is an essential tool for the accurate and precise quantification of diglycolic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS-based metabolomics workflows corrects for sample loss and matrix-induced ionization variability, ensuring high-quality data.[8][10] The protocol provided herein offers a robust starting point for researchers in toxicology, clinical research, and metabolic studies who require reliable measurement of this important xenobiotic metabolite.

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